molecular formula C10H14BrN3O2 B13605289 tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate

tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate

Cat. No.: B13605289
M. Wt: 288.14 g/mol
InChI Key: RBCXXCGQSLXGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is a chemical compound with the molecular formula C10H14BrN3O2 and a molecular weight of 288.14 g/mol . It is a derivative of pyrimidine and is characterized by the presence of a bromomethyl group at the 5-position of the pyrimidine ring and a tert-butyl carbamate group at the nitrogen atom.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-12-5-7(4-11)6-13-8/h5-6H,4H2,1-3H3,(H,12,13,14,15)

InChI Key

RBCXXCGQSLXGBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Construction or procurement of the 5-(hydroxymethyl)pyrimidin-2-yl intermediate.
  • Protection of the pyrimidin-2-yl amine group with a tert-butyl carbamate (Boc) protecting group.
  • Bromination of the hydroxymethyl substituent to yield the bromomethyl derivative.

This approach leverages the stability and reactivity of the Boc protecting group and the selective bromination of primary alcohols.

Stepwise Preparation Details

Preparation of tert-butyl N-(5-hydroxymethylpyrimidin-2-yl)carbamate
  • Starting from 5-(hydroxymethyl)pyrimidin-2-amine, the amine group is protected by reaction with di-tert-butyl dicarbonate (Boc2O).
  • The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or tert-butyl alcohol as solvent.
  • Catalysts such as 4-dimethylaminopyridine (DMAP) or pyridine are used to facilitate carbamate formation.
  • The reaction is carried out at room temperature or slightly elevated temperatures (20–50 °C) for 1 to 48 hours depending on conditions.
  • Work-up involves aqueous washes (acidic and basic), drying over anhydrous sodium sulfate, and purification by column chromatography.

Typical reaction conditions and yields from analogous carbamate preparations:

Catalyst/Condition Solvent Temperature Time Yield (%) Notes
DMAP THF Room temp 16–48 h ~40–50 Additional Boc2O added to drive reaction
Pyridine Pyridine 20 °C 1 h ~40 Quick reaction, moderate yield
Cesium carbonate (Cs2CO3) DMF 50–60 °C 1–6 h 50–73 Used in coupling steps, higher yield

Note: These conditions are adapted from related carbamate syntheses on heteroaromatic amines, such as 5-bromothiazol-2-yl carbamates, which share similar reactivity profiles.

Bromination of the Hydroxymethyl Group
  • The hydroxymethyl group at the 5-position of the pyrimidine is converted to the bromomethyl group using brominating agents such as phosphorus tribromide (PBr3), hydrobromic acid (HBr), or N-bromosuccinimide (NBS).
  • The reaction is typically carried out at low temperatures to avoid side reactions.
  • The bromination step follows the Boc protection to avoid amine side reactions.

Representative Synthetic Route

Step Reagents/Conditions Product Yield (%) Remarks
1 5-(Hydroxymethyl)pyrimidin-2-amine + Boc2O + DMAP in THF, RT, 16 h tert-butyl N-(5-hydroxymethylpyrimidin-2-yl)carbamate 40–50 Purification by chromatography
2 Bromination with PBr3 or NBS in inert solvent, 0–5 °C This compound 60–75 Careful temperature control required

Analysis of Preparation Methods

Advantages and Limitations

Preparation Aspect Advantages Limitations
Boc Protection Mild conditions, good selectivity, stable protecting group Moderate yields, requires careful purification
Bromination Efficient conversion of hydroxymethyl to bromomethyl Risk of overbromination or side reactions if conditions not controlled
Use of DMAP or Pyridine Catalytic efficiency, faster reaction times Pyridine is toxic and malodorous; DMAP can be costly
Use of Cesium Carbonate High yields in coupling reactions Expensive base, requires anhydrous conditions

Purification Techniques

  • Column chromatography using hexane/ethyl acetate gradients is standard for isolating the carbamate intermediate and final bromomethyl compound.
  • Recrystallization from hexane or ethyl acetate mixtures can improve purity.
  • Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.

Research Findings and Supporting Data

Spectroscopic Data (Example for Carbamate Intermediate)

Technique Data
^1H NMR (CDCl3) δ 1.4–1.6 (s, 9H, Boc tert-butyl), 4.5 (s, 2H, CH2OH), aromatic protons at 6–8 ppm
^13C NMR Signals consistent with Boc group and pyrimidine carbons
MS (ESI) Molecular ion peak consistent with expected molecular weight

Yield and Reaction Efficiency

Step Yield (%) Reaction Time Conditions
Boc Protection 40–50 16–48 h DMAP, THF, RT
Bromination 60–75 1–3 h PBr3 or NBS, 0–5 °C

Chemical Reactions Analysis

tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is a carbamate derivative featuring a tert-butyl group and a bromomethyl-substituted pyrimidine moiety, with the molecular formula C11H15BrN2O2C_{11}H_{15}BrN_2O_2 and a molecular weight of 287.16 g/mol. Due to its structural features, this compound is used in various chemical and biological applications, allowing it to interact effectively with biological systems.

Applications

This compound is significant in academic research and industrial settings.

Pharmaceuticals

  • As a potential drug candidate.
  • It has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs may lead to therapeutic applications in cancer treatment by promoting cell cycle arrest in malignant cells.

Cyclin-Dependent Kinases (CDKs) Inhibition

Interaction studies have focused on this compound's binding affinity and inhibitory effects on cyclin-dependent kinases. Biochemical assays are used to evaluate the effectiveness of the compound in inhibiting enzymatic activity, offering insights into its potential therapeutic efficacy against cancerous cells. Molecular docking studies predict its interaction modes with target proteins.

Chemical Synthesis

This compound's versatility in synthetic chemistry is highlighted through various reactions. Methods are available for the efficient production of high-purity this compound suitable for further applications.

Structural Similarity

This compound shares structural similarities with compounds such as Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamate, Tert-butyl (5-bromopyrimidin-2-YL)carbamate and Tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate. The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, distinguishing it from similar compounds while providing opportunities for further research and application.

** prohibition of cell proliferation **

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate can be compared with similar compounds such as:

    tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate: Similar structure but lacks the bromomethyl group.

    tert-Butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate: Contains an imidazo ring instead of a pyrimidine ring.

    tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a pyrrolo-pyrazine ring system and a tosyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is classified as a carbamate derivative and is notable for its potential biological activities, particularly in the realm of drug discovery. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a bromomethyl-substituted pyrimidine moiety , which contribute to its unique reactivity and biological interactions. The molecular weight is approximately 287.16 g/mol .

PropertyValue
Molecular FormulaC11H15BrN2O2
Molecular Weight287.16 g/mol
Chemical ClassCarbamate Derivative

This compound exhibits significant biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs) , which are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest , making this compound a candidate for cancer therapeutics. The bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzymatic activity.

Biological Activity and Therapeutic Applications

Research indicates that this compound has been investigated for various therapeutic applications:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : Various biochemical assays have demonstrated its effectiveness in inhibiting CDK activity. For example, IC50 values (the concentration required to inhibit 50% of enzymatic activity) were determined using fluorescence assays, showcasing its potential as a therapeutic agent against cancer .
  • Molecular Docking : Computational studies have predicted binding affinities and interaction modes with target proteins, reinforcing its potential as a drug candidate.
  • Synthesis and Applications : The compound is synthesized via reactions involving tert-butyl chloroformate and bromomethyl-substituted pyrimidines, emphasizing its role as an intermediate in the development of biologically active molecules.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (4-(bromomethyl)pyrimidin-5-yl)carbamateC10H14BrN3O2Different substitution pattern on pyrimidine
Tert-butyl (5-bromopyrimidin-2-YL)carbamateC9H12BrN3O2Lacks bromomethyl group
Tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamateC11H15BrN2O2Pyrazine instead of pyrimidine

The distinct substitution pattern in this compound contributes to its unique biological activities compared to these related compounds.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate derivatives with bromomethyl-substituted pyrimidine precursors. A common method uses di-tert-butyl dicarbonate (Boc2O) to introduce the carbamate group under basic conditions (e.g., NaH or K2CO3) in anhydrous solvents like DMF or dichloromethane . Yield optimization requires precise control of temperature (0–25°C) and stoichiometric ratios to minimize side reactions such as over-alkylation. For example, highlights the use of tert-butyl chloroformate with pyrimidine derivatives, achieving >80% purity after column chromatography.

Q. How can researchers purify and characterize this compound effectively?

Purification often employs flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Characterization relies on:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm bromomethyl (-CH2Br) and carbamate (-OCONH-) groups .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., C11H15BrN3O2, ~316.16 g/mol) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to moisture and light. Storage recommendations include:

  • Temperature : –20°C in sealed, argon-flushed vials .
  • Solubility : Stable in DMSO or DMF for short-term use but prone to hydrolysis in aqueous buffers (pH >7) .
  • Decomposition Risks : Thermal degradation above 80°C releases HBr, necessitating inert atmospheres during reactions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is critical. For example, notes that high-resolution data (>0.8 Å) and twinning correction algorithms improve accuracy for pyrimidine derivatives. Discrepancies in bond angles or torsional strains (e.g., bromomethyl group orientation) may arise from disordered atoms, requiring iterative refinement cycles and validation with tools like PLATON .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The bromomethyl group acts as an electrophilic site, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., using <sup>13</sup>C labeling) reveal a second-order dependence on nucleophile concentration, with transition states stabilized by electron-withdrawing pyrimidine substituents . Competing elimination (E2) pathways can occur at elevated temperatures, necessitating low-temperature protocols (<0°C) for selective substitution .

Q. How do researchers address discrepancies in biological activity data across studies?

Contradictory results (e.g., variable IC50 values in enzyme assays) may stem from:

  • Impurity Effects : Trace solvents (e.g., DMF) or byproducts (e.g., tert-butyl alcohol) can inhibit targets.
  • Assay Conditions : pH-dependent carbamate hydrolysis alters active species concentration .
  • Target Specificity : Off-target interactions with pyrimidine-binding proteins (e.g., kinases) require orthogonal validation via CRISPR knockouts or isothermal titration calorimetry (ITC) .

Methodological Recommendations

  • Synthetic Scalability : Use flow chemistry for multi-gram synthesis to enhance reproducibility .
  • Crystallographic Analysis : Employ synchrotron radiation for resolving bromine atom disorder .
  • Biological Assays : Include hydrolysis controls (e.g., LC-MS monitoring) to confirm active species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.